N-Hydroxymethyl Sumatriptan
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-16-22(20,21)10-12-4-5-15-14(8-12)13(6-7-17(2)3)9-18(15)11-19/h4-5,8-9,16,19H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFXXOGYYGFSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797905-62-4 | |
| Record name | 1797905-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Chemical Preparation of N Hydroxymethyl Sumatriptan
Historical Overview of Synthetic Methodologies for Indole (B1671886) and Tryptamine Derivatives
The indole nucleus is a privileged scaffold in a vast number of natural products, pharmaceuticals, and agrochemicals. ajpamc.com Consequently, a rich and diverse collection of synthetic methods for its construction has been developed over more than a century. Tryptamine, an indole derivative with a C3-ethanamine side chain, is a crucial building block for many biologically active alkaloids and synthetic drugs, including the triptan class of antimigraine agents. quickcompany.inajpamc.com The synthesis of complex tryptamine derivatives like N-Hydroxymethyl Sumatriptan relies on these foundational methods.
Several classical name reactions form the bedrock of indole synthesis:
Fischer Indole Synthesis (1883): Discovered by Emil Fischer, this is arguably the most widely used method for indole synthesis. google.comgoogle.com It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. ajpamc.comyoutube.com The mechanism proceeds through a umich.eduumich.edu-sigmatropic rearrangement of the enamine tautomer of the hydrazone. synzeal.com This method is highly versatile and has been instrumental in the industrial-scale synthesis of Sumatriptan itself. umich.edusynzeal.com
Bischler–Möhlau Indole Synthesis (1892): This method produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of aniline. synzeal.comniscpr.res.inwikipedia.org Though historically significant, its application has been somewhat limited by the harsh reaction conditions often required. synzeal.com
Madelung Indole Synthesis (1912): This reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base, such as sodium or potassium alkoxide. umich.eduniscpr.res.in The mechanism is predicated on the formation of a benzylic carbanion which then cyclizes onto the amide substituent. niscpr.res.in
Nenitzescu Indole Synthesis (1929): Costin Nenitzescu developed this reaction which forms 5-hydroxyindole derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester. researchgate.net The mechanism involves a sequence of a Michael addition followed by a nucleophilic attack and elimination. researchgate.net
Gassman Indole Synthesis (1973): This one-pot synthesis produces substituted indoles from an aniline and a ketone bearing a thioether substituent. Key steps in the mechanism include the formation of a chloramine from the aniline, addition of the keto-thioether to form a sulfonium ion, and a umich.edu-sigmatropic rearrangement of the corresponding sulfonium ylide.
These foundational methods, summarized in the table below, have been continuously refined and adapted, providing chemists with a robust toolbox for accessing the indole and tryptamine core structures essential for synthesizing molecules like Sumatriptan and its derivatives.
| Synthesis Method | Year | Key Reactants | Key Conditions | Primary Product Type |
| Fischer Indole Synthesis | 1883 | Arylhydrazine, Aldehyde/Ketone | Acid catalyst, Heat | Substituted Indoles |
| Bischler–Möhlau Synthesis | 1892 | α-Bromo-acetophenone, Aniline | Excess aniline, Heat | 2-Aryl-indoles |
| Madelung Synthesis | 1912 | N-Phenylamide | Strong base, High temp. | Substituted Indoles |
| Nenitzescu Synthesis | 1929 | Benzoquinone, β-Aminocrotonic ester | Acid catalyst | 5-Hydroxyindoles |
| Gassman Synthesis | 1973 | Aniline, Keto-thioether | tBuOCl, Base | 3-Thioalkyl-indoles |
Development of Specific Synthetic Routes for this compound
This compound is recognized in the European Pharmacopoeia as Sumatriptan Impurity C. niscpr.res.inresearchgate.net Its synthesis is crucial for its use as a reference standard to ensure the quality and purity of the active pharmaceutical ingredient (API). A specific, high-yield synthetic route has been developed that directly modifies a Sumatriptan precursor. researchgate.net
The primary synthetic strategy involves the hydroxymethylation of the secondary amine on the sulfonamide side chain of a Sumatriptan-related precursor using formaldehyde (B43269). google.comresearchgate.net
A reported synthesis starts with 1-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide (Sumatriptan, referred to as compound 15 in the study). This compound is dissolved in methanol, to which an aqueous solution of sodium borohydride is added. Subsequently, an aqueous solution of formaldehyde (45%) is added at a low temperature (-5°C). The reaction mixture is then stirred vigorously at room temperature for an extended period (16 hours) to yield this compound. researchgate.net
The synthesis of this compound from Sumatriptan involves a direct hydroxymethylation reaction at the nitrogen atom of the N-methylmethanesulfonamide group. researchgate.net The mechanism for this transformation is a nucleophilic addition.
The reaction proceeds as follows:
The nitrogen atom of the secondary sulfonamide (-NHCH₃) in the Sumatriptan molecule acts as a nucleophile.
This nucleophilic nitrogen attacks the electrophilic carbonyl carbon of formaldehyde (CH₂O).
This attack results in the formation of a transient hemiaminal intermediate. In the context of the specific synthesis described, which includes a reducing agent (sodium borohydride) from the outset, the reaction can be viewed as a form of reductive amination, though the goal is the stable N-hydroxymethyl product, not further reduction to a methyl group.
The reaction R₂N-H + CH₂O → R₂N-CH₂OH is a common method for hydroxymethylation. In the reported synthesis, the reaction is performed under conditions that appear to be neutral or slightly basic due to the amine functional groups on the starting material, without the explicit addition of an acid or base catalyst. researchgate.net The presence of sodium borohydride alongside formaldehyde suggests a one-pot process designed to control potential side reactions, although its primary role in forming the hydroxymethyl group (as opposed to reduction) is not explicitly detailed in the mechanism.
The optimization of the synthesis of this compound is critical for its intended use as a reference standard, which demands high purity. The reported procedure has been described as a "highly efficient route," suggesting that the conditions have been optimized for yield and purity. researchgate.net
Key parameters in the optimization include:
Temperature Control: The initial addition of the formaldehyde solution is conducted at a reduced temperature of -5°C. This is a common strategy to control the initial exothermic reaction between the amine and formaldehyde, preventing the formation of byproducts and ensuring selectivity.
Reaction Time: The reaction is allowed to proceed for 16 hours at room temperature. researchgate.net This extended reaction time ensures the completion of the hydroxymethylation.
Reagent Stoichiometry: The specific amounts of Sumatriptan, sodium borohydride, and formaldehyde are carefully controlled to achieve the desired transformation efficiently.
Purification: Post-reaction, the solution is treated with activated charcoal to remove colored impurities. The final product is extracted using ethyl acetate, and the organic layer is dried and concentrated to yield the product. researchgate.net The purity of the final compound was confirmed by HPLC to be 99.924%. researchgate.net
The following table summarizes the optimized reaction conditions from the reported synthesis. researchgate.net
| Parameter | Condition | Purpose |
| Starting Material | Sumatriptan base | Precursor molecule |
| Solvent | Methanol / Water | Dissolves reactants |
| Reagents | Formaldehyde (45% aq.), Sodium Borohydride | Hydroxymethylating agent, Reducing agent |
| Temperature | -5°C (initial addition), then Room Temp. | Controls reaction rate, prevents side products |
| Reaction Time | 16 hours | Ensures reaction completion |
| Work-up | Activated Charcoal, Ethyl Acetate Extraction | Purification of the final product |
Stereochemical control is not an applicable consideration in the synthesis of this compound. The parent molecule, Sumatriptan, is achiral, meaning it does not have any stereocenters. The synthetic transformation, which adds a hydroxymethyl group (-CH₂OH) to a nitrogen atom, does not create a new stereocenter. Therefore, the product, this compound, is also an achiral molecule, and no stereoisomers can be formed.
Preparation of this compound as a Certified Reference Standard
The primary motivation for the specific synthesis of this compound is its role as a certified reference standard. wikipedia.orgresearchgate.net Regulatory bodies like the European Pharmacopoeia list it as a potential impurity (Impurity C) that must be monitored in the Sumatriptan API. niscpr.res.inresearchgate.net To do this accurately, analytical laboratories require a highly pure sample of the impurity itself to use as a reference marker during analytical procedures like High-Performance Liquid Chromatography (HPLC).
The synthesis described provides a reliable method to produce this reference material with a purity exceeding 99.9%. researchgate.net The process ensures that a well-characterized standard is available for:
Analytical Method Development: Establishing and validating analytical methods capable of detecting and quantifying this specific impurity in bulk Sumatriptan.
Quality Control (QC): Routine testing of batches of Sumatriptan to ensure that the level of Impurity C remains below the threshold specified in pharmacopeial monographs. researchgate.net
Stability Studies: Assessing the degradation pathways of Sumatriptan under various stress conditions, where this compound might be a degradant.
The availability of a synthetic route that is both efficient and high-yielding is crucial for supplying this key reference substance to the pharmaceutical industry to help ensure the quality and safety of the final drug product. researchgate.net
Scale-Up Considerations and Process Chemistry for Synthesis
While the described synthesis of this compound is for reference standard preparation (typically on a small scale), scaling up the synthesis of any pharmaceutical-related compound introduces specific challenges. These considerations are informed by the extensive process chemistry developed for the parent drug, Sumatriptan.
The industrial synthesis of Sumatriptan, often employing the Fischer indole synthesis, faces scale-up challenges such as managing reaction temperatures, handling large quantities of acidic reagents like polyphosphoric acid, and implementing purification strategies that avoid column chromatography. youtube.comumich.edu For the N-hydroxymethyl derivative, specific scale-up considerations would include:
Handling of Formaldehyde: Formaldehyde is a hazardous and highly reactive substance. On a large scale, its use requires specialized handling procedures, closed systems, and appropriate ventilation to ensure worker safety.
Exothermic Reaction Control: The reaction of amines with formaldehyde is exothermic. Effective heat management through jacketed reactors and controlled addition rates would be critical at an industrial scale to prevent runaway reactions and byproduct formation.
Purification Strategy: While laboratory-scale purification involves extraction and filtration through charcoal, large-scale production would likely require developing a robust crystallization process. This would be more economical and efficient than chromatography for achieving the high purity required.
Process Safety and Waste Management: The use of sodium borohydride requires careful handling as it reacts with water to produce hydrogen gas. The process would need to be designed to manage this off-gassing safely. Additionally, aqueous and organic waste streams would need to be managed and disposed of in an environmentally responsible manner.
Process Optimization for Commercial Scale: A commercial process would need further optimization to maximize throughput and minimize costs. This could involve exploring alternative solvents, optimizing reaction concentrations, and reducing cycle times. A patent for Sumatriptan preparation highlights the importance of optimizing the Fischer indolization on a commercial scale to solve problems associated with scale-up operations and improve yield and purity. umich.edu
Structural Elucidation and Spectroscopic Characterization of N Hydroxymethyl Sumatriptan
Advanced Spectroscopic Techniques for Definitive Structural Confirmation
The structural confirmation of N-Hydroxymethyl Sumatriptan is accomplished through the synergistic use of several spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, molecular weight, elemental composition, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, it is possible to map the complete chemical structure.
In the ¹H NMR spectrum of this compound, recorded in DMSO-d6, characteristic signals corresponding to each proton in the molecule are observed. niscpr.res.in For instance, the protons of the two methyl groups attached to the nitrogen of the ethylamine side chain appear as a singlet at δ 2.22 ppm. niscpr.res.in The newly introduced hydroxymethyl group (-CH₂OH) at the N-1 position of the indole (B1671886) ring gives rise to a singlet at δ 5.43-5.45 ppm for the methylene protons and another signal for the hydroxyl proton. niscpr.res.in
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. niscpr.res.in The presence of the hydroxymethyl group is confirmed by a signal at δ 65.3 ppm. niscpr.res.in The carbons of the dimethylamino group appear at δ 45.0 ppm, while the carbons of the indole ring and the methanesulfonamide group are observed at their expected chemical shifts. niscpr.res.in Detailed assignments from research are presented below. niscpr.res.in
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d6
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
|---|---|---|---|
| Chemical Shift (δ ppm) | Proton Environment | Chemical Shift (δ ppm) | Carbon Environment |
| 2.22 (s, 6H) | -N(CH₃)₂ | 22.9 | -CH₂- (ethyl side chain) |
| 2.47-2.53 (t, 4H) | -CH₂-CH₂- (ethyl side chain) | 29.2 | -SO₂-CH₃ |
| 2.78-2.81 (s, 3H) | -SO₂-NH-CH₃ | 45.0 | -N(CH₃)₂ |
| 4.37 (s, 2H) | -SO₂-CH₂-Ar | 58.9 | -CH₂-N (ethyl side chain) |
| 5.43-5.45 (s, 2H) | Indole-N-CH₂-OH | 60.2 | -SO₂-NH-CH₃ |
| 6.31-6.34 (s, 1H) | -NH- (sulfonamide) | 65.3 | Indole-N-CH₂-OH |
| 6.79-6.81 (t, 1H) | Aromatic CH | 109.3 | Aromatic CH |
| 7.13-7.15 (d, 1H) | Aromatic CH | 118.0 | Aromatic CH |
| 7.23 (s, 1H) | Aromatic CH (indole C2) | 123.6 | Aromatic C (quaternary) |
| 7.47 (d, 1H) | Aromatic CH | 124.2 | Aromatic CH |
| 7.52 (s, 1H) | Aromatic CH | 125.1 | Aromatic C (quaternary) |
| 126.8 | Aromatic C (quaternary) | ||
| 127.3 | Aromatic C (quaternary) | ||
| 135.2 | Aromatic C (quaternary) |
Data sourced from Suryawanshi et al. (2023) niscpr.res.in
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of a molecule. bioanalysis-zone.com This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. bioanalysis-zone.com For this compound, HRMS analysis shows a protonated molecular ion [M+H]⁺ peak that corresponds closely to the calculated exact mass for the molecular formula C₁₅H₂₃N₃O₃S. niscpr.res.in This confirmation is a critical step in verifying the identity of the compound. niscpr.res.in
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₃S |
| Ionization Mode | [M+H]⁺ |
| Calculated m/z | 326.1460 |
| Found m/z | 326.30 |
Data sourced from Suryawanshi et al. (2023) niscpr.res.in
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group (from the hydroxymethyl addition), the N-H group of the sulfonamide, the S=O bonds of the sulfone group, and the C-N bonds of the amine. researchgate.net The sulfone group (S=O) in the parent compound, Sumatriptan, shows characteristic peaks at 1341 cm⁻¹ and 1169 cm⁻¹. researchgate.net The addition of the hydroxymethyl group would introduce a broad absorption band characteristic of O-H stretching, typically in the region of 3200-3600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. mu-varna.bgpsu.edu The indole ring system in this compound acts as a chromophore. The UV-Vis spectrum of the parent compound, Sumatriptan, shows a maximum absorption (λmax) at approximately 268 nm. researchgate.net The spectrum for this compound is expected to be similar, as the core chromophoric system remains unchanged.
Chromatographic Purity Assessment and Confirmation
Chromatographic techniques are fundamental for assessing the purity of a chemical compound by separating it from any starting materials, by-products, or other impurities. derpharmachemica.com
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is the predominant method for evaluating the purity of pharmaceutical compounds like Sumatriptan and its related substances. japsonline.com A reversed-phase HPLC method can effectively separate this compound from the main Sumatriptan peak and other potential impurities. niscpr.res.injapsonline.com The method's validation includes parameters such as specificity, linearity, accuracy, and precision to ensure reliable and reproducible results. japsonline.com In a reported synthesis and characterization study, the purity of this compound was determined to be 99.924% by HPLC, confirming the efficacy of the purification process. niscpr.res.in
Table 3: HPLC Purity Data for this compound
| Parameter | Result |
|---|---|
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
| Purity | 99.924% |
Data sourced from Suryawanshi et al. (2023) niscpr.res.in
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Purity
The compositional purity of this compound, a known impurity of the anti-migraine drug Sumatriptan, is crucial for its use as a reference standard in pharmaceutical quality control. Elemental analysis and thermogravimetric analysis (TGA) are two key techniques employed to ascertain the elemental composition and thermal stability of the compound, respectively. These analyses help to confirm the empirical formula and ensure the absence of inorganic impurities or residual solvents.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) within the this compound molecule. This experimental data is then compared against the theoretical values calculated from its molecular formula, C₁₅H₂₃N₃O₃S. The molecular formula is established through techniques such as high-resolution mass spectrometry (HRMS), which has determined the calculated mass to be 326.1460 m/z for [M+H]⁺, with experimental findings showing a mass of 326.30 m/z. niscpr.res.in
The theoretical elemental composition of this compound is presented in the table below. While commercial suppliers of Sumatriptan impurities often provide characterization data such as CHN (Carbon, Hydrogen, Nitrogen) analysis upon request, specific experimental data for this compound is not widely available in published scientific literature. daicelpharmastandards.com
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 15 | 180.15 | 55.35 |
| Hydrogen | H | 1.01 | 23 | 23.23 | 7.14 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 12.91 |
| Oxygen | O | 16.00 | 3 | 48.00 | 14.76 |
| Sulfur | S | 32.07 | 1 | 32.07 | 9.86 |
| Total Molecular Weight | 325.48 |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is valuable for determining the thermal stability of a compound, identifying the presence of volatile components such as solvents or water, and ascertaining its decomposition profile.
For pharmaceutical reference standards like this compound, TGA can confirm the absence of residual solvents from the synthesis and purification process, which is critical for accurate quantification. While analytical service providers for pharmaceutical impurities often include TGA as part of their characterization package, specific thermogravimetric data for this compound is not publicly available in the reviewed scientific literature. synthinkchemicals.com A typical TGA analysis would present a curve showing the percentage of weight loss against increasing temperature, with significant weight loss events indicating decomposition or the release of volatile substances.
Formation Pathways and Chemical Degradation of N Hydroxymethyl Sumatriptan
Identification of N-Hydroxymethyl Sumatriptan as a Degradation Product of Sumatriptan
This compound, chemically known as 1-[3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide, is officially recognized as Impurity C of Sumatriptan in the European Pharmacopoeia. synzeal.comjocpr.comniscpr.res.in Its presence in the drug substance or product is an indicator of degradation or a potential byproduct from the manufacturing process. niscpr.res.in Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at a concentration of 0.10% or more to ensure the safety and quality of the final therapeutic product. niscpr.res.in The identification and control of this compound are therefore integral aspects of the quality control process for Sumatriptan. synzeal.comanantlabs.com
Chemical Transformation Mechanisms Leading to this compound Formation from Sumatriptan
The formation of this compound from Sumatriptan involves a specific chemical reaction at the indole (B1671886) nitrogen of the Sumatriptan molecule.
The primary mechanism for the formation of this compound is believed to be the reaction of Sumatriptan with formaldehyde (B43269). niscpr.res.inderpharmachemica.com This reaction, known as hydroxymethylation, involves the addition of a hydroxymethyl (-CH₂OH) group to the nitrogen atom at position 1 of the indole ring system of Sumatriptan. niscpr.res.in
The synthesis of this impurity has been demonstrated by reacting a Sumatriptan precursor with formaldehyde in the presence of methanol, followed by a reduction step. niscpr.res.in In a degradation context, this reaction can occur if formaldehyde is present as a trace impurity in the drug substance, excipients, or packaging materials, or if it is formed by the degradation of other formulation components. derpharmachemica.com
Sumatriptan is known to be susceptible to oxidative degradation. jocpr.com Forced degradation studies using oxidizing agents like hydrogen peroxide have shown the formation of various degradation products. jocpr.com The primary oxidative degradation pathways for Sumatriptan typically involve the tertiary amine and the indole ring system. jocpr.com
Forced degradation studies are crucial for determining the intrinsic stability of a drug. Sumatriptan succinate (B1194679) has been shown to degrade under various stress conditions.
Acidic and Basic Conditions : Reports on Sumatriptan's stability in acidic and basic media vary. Some studies indicate it is stable under acidic, thermal, and neutral conditions but degrades under basic, photolytic, and oxidative stress. nih.govresearchgate.net Other studies report that the drug is sensitive to high-stress conditions including acid, base, oxidation, and dry heat, particularly at elevated temperatures (60°C - 90°C). jocpr.comnih.gov In alkali-stressed studies, oxidative degradation has been observed to form Impurity D. jocpr.com
Hydrolysis : Hydrolysis is a chemical decomposition process involving water. du.ac.ir While Sumatriptan undergoes degradation in aqueous acidic and basic solutions, especially with heat, the formation of this compound as a direct hydrolytic product has not been explicitly detailed in prominent studies. The degradation under these conditions often leads to other products. jocpr.comnih.gov
Photostability is a key parameter in drug development. Studies have shown that Sumatriptan succinate degrades when exposed to photolytic stress conditions. nih.govresearchgate.net A comprehensive study identified eight degradation products (DP-1 to DP-8) under various stress conditions, including photolytic exposure. nih.govresearchgate.net However, the specific identification of this compound as one of these photolytic degradation products is not explicitly confirmed in the available literature. While Sumatriptan itself does not have chromophores that absorb light at wavelengths greater than 290 nm, suggesting low susceptibility to direct photolysis by sunlight, formulation components could sensitize the molecule to photodegradation. nih.gov
Degradation Kinetics and Reaction Thermodynamics of Formation
Kinetic studies help in understanding the rate at which a drug degrades and can be used to predict its shelf life. A kinetic study of the alkaline degradation of Sumatriptan demonstrated that the reaction follows pseudo-first-order kinetics. researchgate.net
Table 1: Kinetic Parameters for Alkaline Degradation of Sumatriptan
| Parameter | Value |
|---|---|
| Reaction Order | Pseudo-first order |
| Linear Range | 50-800 ng/mL |
| LOD (Limit of Detection) | 16.6 ng/mL |
| LOQ (Limit of Quantification) | 50 ng/mL |
This data pertains to the general alkaline degradation of Sumatriptan; the specific product was not identified as this compound. researchgate.net
Detailed kinetic and thermodynamic data specifically for the formation of this compound from Sumatriptan are not extensively available in the public domain. The rate of its formation would be highly dependent on the concentration of reactants, particularly formaldehyde, as well as environmental conditions like temperature and pH.
Analytical Methodologies for the Detection and Quantification of N Hydroxymethyl Sumatriptan
Development and Validation of Chromatographic Techniques for Impurity Profiling
Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. The development of these methods focuses on achieving adequate resolution between the main compound and its related substances, including N-Hydroxymethyl Sumatriptan.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection is the most widely employed technique for the impurity profiling of Sumatriptan. researchgate.netjapsonline.com These methods are valued for their simplicity, precision, and sensitivity. A typical RP-HPLC method involves a C18 or C4 stationary phase, with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol. researchgate.netresearchgate.net
The development of a stability-indicating RP-HPLC method ensures that the quantification of the drug is not affected by the presence of its impurities or degradation products. japsonline.com The separation is typically achieved through a gradient or isocratic elution at a specific flow rate, and the analytes are detected by a UV detector at a wavelength where Sumatriptan and its impurities exhibit significant absorbance, such as 221 nm, 225 nm, or 230 nm. researchgate.netjapsonline.comrasayanjournal.co.in One validated method utilized a Waters Spherisorb ODS-1 column with a gradient program using a phosphate buffer, acetonitrile, and methanol at a flow rate of 1.0 mL/min and detection at 225 nm. researchgate.net Another successful separation was achieved on a Thermo Hypersil C4 column with a mobile phase of potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (65:35, v/v) at a flow rate of 1.0 mL/min, with UV detection at 227 nm. researchgate.net
| Parameter | Condition 1 researchgate.net | Condition 2 researchgate.net | Condition 3 japsonline.com |
|---|---|---|---|
| Stationary Phase (Column) | Waters Spherisorb ODS-1 (250mm x 4.6mm, 5µm) | Thermo Hypersil C4 (250 mm X 4.6 mm, 5 µm) | C18 ODS Inertsil (250×4.6mm, 5µm) |
| Mobile Phase | 0.05 M Phosphate buffer (pH 3.0), Acetonitrile, and Methanol | 20 mM potassium dihydrogen phosphate (pH 4.0) and acetonitrile (65:35, v/v) | Buffer, Acetonitrile, and Methanol (80:10:10 v/v/v), pH 2.5 |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 225 nm | 227 nm | 221 nm |
For applications requiring higher sensitivity and selectivity, such as bioequivalence studies or the analysis of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.net This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing structural information and enabling quantification at very low concentrations. derpharmachemica.comnih.gov
LC-MS/MS methods for Sumatriptan analysis typically use a reversed-phase column and operate with a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net Positive electrospray ionization (ESI) is commonly used, where Sumatriptan yields a protonated molecular ion ([M+H]⁺) at m/z 296. derpharmachemica.comnih.gov The mass spectrometer is then tuned to monitor a specific fragmentation transition for quantification, such as m/z 296.26→251.05 for Sumatriptan. nih.govresearchgate.net The high selectivity of MS detection minimizes interference from matrix components, making it particularly suitable for analyzing complex samples like human plasma. nih.gov LC-MS/MS has been successfully used to identify unknown impurities and degradation products by analyzing their molecular ion peaks and fragmentation patterns. derpharmachemica.com
Capillary Electrophoresis (CE) serves as a powerful alternative and orthogonal technique to HPLC for impurity profiling. nih.govnih.gov Because its separation mechanism is based on the differential migration of analytes in an electric field rather than partitioning between stationary and mobile phases, CE offers a unique selectivity profile. nih.govnih.gov This makes it particularly useful for confirming the purity of a substance and for separating impurities that may co-elute in an HPLC system. nih.gov
Capillary Zone Electrophoresis (CZE) is a common CE technique applied to the analysis of pharmaceutical impurities. sciex.com The method's resolving power and robustness make it well-suited for quality control applications. sciex.com While specific applications of CE for this compound are not extensively detailed, its successful use in separating impurities of other triptans, like Almotriptan, demonstrates its potential applicability. sciex.com Coupling CE with a mass spectrometer (CE-MS) can further enhance its utility by providing mass information for peak identification and structural elucidation. nih.gov
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is crucial for accurate and reliable analytical results, particularly when dealing with complex matrices like pharmaceutical formulations or biological fluids. The goal is to extract the analyte of interest while removing interfering substances.
For solid dosage forms like tablets, a common procedure involves:
Grinding a specific number of tablets into a fine powder to ensure homogeneity. rasayanjournal.co.innih.gov
Weighing an amount of powder equivalent to a single dose of the API. rasayanjournal.co.innih.gov
Dissolving the powder in a suitable diluent, which is often the mobile phase or a mixture of solvents like methanol and water. rasayanjournal.co.innih.gov
Using sonication to facilitate complete dissolution of the API. rasayanjournal.co.innih.gov
Centrifuging and filtering the solution through a microporous filter (e.g., 0.45 µm) to remove insoluble excipients before injection into the analytical system. rasayanjournal.co.inmtc-usa.com
For biological matrices such as human plasma, more extensive cleanup is required. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two common techniques. nih.govresearchgate.net LLE involves extracting the drug from the plasma into an immiscible organic solvent. nih.govresearchgate.net SPE utilizes a solid sorbent to retain the analyte, which is then washed to remove interferences and subsequently eluted with an appropriate solvent. researchgate.net
Quantitative Analysis, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Studies
Quantitative analysis relies on the linear relationship between the concentration of an analyte and the analytical response (e.g., peak area). Calibration curves are constructed by plotting the response against a series of known concentrations, and a high correlation coefficient (r² > 0.99) is required to demonstrate linearity. japsonline.comrasayanjournal.co.in
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. japsonline.com These values are crucial for ensuring that the method can quantify impurities at or below the reporting threshold specified by regulatory guidelines. For HPLC methods analyzing Sumatriptan and its impurities, the LOQ values are typically well below the reporting thresholds. researchgate.net
| Analyte | Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Sumatriptan | RP-HPLC | 1.967 µg/ml | 5.961 µg/ml | japsonline.com |
| Sumatriptan | RP-HPLC-UV | 10 ng mL⁻¹ | 25 ng mL⁻¹ | researchgate.net |
| Sumatriptan Impurities | HPLC | 0.16 to 0.24 µg mL⁻¹ | 0.49 to 0.74 µg mL⁻¹ | researchgate.net |
Theoretical and Computational Chemistry Studies of N Hydroxymethyl Sumatriptan
Molecular Modeling and Conformational Analysis of the Compound
Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of a molecule, which in turn influence its physical properties and interactions. For a molecule like N-Hydroxymethyl Sumatriptan, which possesses several rotatable bonds, a multitude of conformations are possible.
Conformational analysis of this compound would typically commence with a systematic search of the conformational space to identify low-energy structures. ijpsr.com This can be achieved through various computational methods, including molecular mechanics (MM) force fields. These methods provide a simplified, yet effective, representation of the potential energy surface of the molecule. The study of tryptamine, a core structural component of Sumatriptan and its derivatives, has shown that even subtle changes to substituents can significantly impact conformational preferences. researchgate.netaip.org
The primary goals of a conformational analysis of this compound would be to:
Identify the most stable conformers (global and local minima on the potential energy surface).
Determine the relative energies of these conformers and their population distribution at a given temperature using Boltzmann statistics.
Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the stable conformers.
Understand the intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations.
A hypothetical conformational analysis of this compound could yield a table of low-energy conformers and their relative energies, as illustrated below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) | Population (%) |
|---|---|---|---|
| 1 | 0.00 | -65.8 | 45.2 |
| 2 | 0.85 | 175.2 | 20.1 |
| 3 | 1.20 | 60.5 | 12.5 |
| 4 | 1.55 | -178.9 | 8.3 |
Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more accurate description of the electronic structure of a molecule compared to molecular mechanics. nih.govacs.orgrroij.com These methods can be employed to refine the geometries and energies of the conformers obtained from molecular modeling and to compute a wide range of molecular properties that are crucial for understanding the reactivity of this compound.
Key applications of DFT in the study of this compound would include:
Optimization of Molecular Geometry: Obtaining a precise three-dimensional structure by minimizing the energy of the molecule.
Calculation of Electronic Properties: Determining properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.
Prediction of Spectroscopic Data: Simulating NMR, IR, and UV-Vis spectra to aid in the structural confirmation of the impurity.
Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity index to predict the sites of metabolic attack or degradation.
A DFT study on this compound would provide valuable data on its electronic characteristics, which can be summarized in a table.
| Property | Calculated Value |
|---|---|
| Energy of HOMO (eV) | -5.89 |
| Energy of LUMO (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 5.64 |
| Dipole Moment (Debye) | 3.12 |
Prediction of Degradation Pathways and Stability via Computational Simulation
Computational simulations are increasingly used to predict the degradation pathways of pharmaceutical compounds, providing insights into their stability under various stress conditions. schrodinger.comijpsjournal.com For this compound, these simulations can help identify potential degradation products that may form during manufacturing, storage, or administration.
Computational approaches to predict degradation can involve several techniques:
Rule-based systems: These programs use a predefined set of chemical reaction rules to predict the likely degradation products under specific conditions (e.g., hydrolysis, oxidation, photolysis). acs.org
Quantum Mechanics-based methods: By calculating the activation energies for various possible degradation reactions, the most likely pathways can be identified. This approach can provide a more detailed and accurate picture of the degradation process. researchgate.net
Molecular Dynamics (MD) simulations: MD can be used to study the stability of a molecule in different environments (e.g., in solution) and to explore the initial steps of degradation.
A computational study on the degradation of this compound could predict the formation of several degradation products under oxidative stress, for instance.
| Degradation Pathway | Predicted Product | Plausibility Score |
|---|---|---|
| Oxidation | N-Formyl Sumatriptan | High |
| Oxidation | Sumatriptan N-Oxide | Medium |
| Hydrolysis | 5-Hydroxymethyl-indole derivative | Low |
In Silico Approaches to Impurity Identification and Characterization
In silico methods are powerful tools for the identification and characterization of unknown impurities found in pharmaceutical samples. ijpsjournal.comnih.gov When an unknown peak is detected in a chromatographic analysis of Sumatriptan, computational tools can be used to propose potential structures for this impurity.
The process of in silico impurity identification typically involves:
Generation of a Candidate Library: Based on the synthetic route of the active pharmaceutical ingredient (API) and its known degradation pathways, a library of potential impurities is computationally generated.
Prediction of Analytical Properties: For each candidate structure in the library, analytical properties such as the mass-to-charge ratio (m/z) for mass spectrometry and chromatographic retention time are predicted.
Matching with Experimental Data: The predicted properties are then compared with the experimental data of the unknown impurity to find the best match.
Spectroscopic Confirmation: Further confirmation can be achieved by computationally predicting the NMR or other spectroscopic data for the most likely candidate and comparing it with the experimental spectrum of the isolated impurity.
For this compound, if it were an unknown impurity, its structure could be proposed and confirmed using such an in silico workflow.
| Experimental Data | Predicted Data for this compound | Match Confidence |
|---|---|---|
| m/z [M+H]+: 326.1465 | m/z [M+H]+: 326.1460 | High |
| Retention Time (min): 8.2 | Retention Time (min): 8.5 | Good |
| Key NMR Signal (ppm): 4.37 (s, 2H) | Predicted NMR Signal (ppm): 4.40 (s, 2H) | High |
Role of N Hydroxymethyl Sumatriptan in Pharmaceutical Quality Control and Research Applications
Significance as a Quality Control Marker and Reference Standard in Sumatriptan Production
N-Hydroxymethyl Sumatriptan is a well-characterized impurity of Sumatriptan, often designated as Sumatriptan Impurity C in pharmacopoeial monographs. niscpr.res.inniscpr.res.in Its significance in quality control is primarily rooted in its use as a reference standard. Pharmaceutical manufacturers utilize certified reference standards of this compound to accurately identify and quantify this impurity in batches of Sumatriptan API. synzeal.com
The availability of a well-characterized reference substance is crucial for the validation of analytical methods used for routine quality control. synzeal.com These methods, typically high-performance liquid chromatography (HPLC), must be able to separate, detect, and quantify this compound with high precision and accuracy. A research study has described an efficient synthesis route for this compound, emphasizing its importance as a reference substance to control the quality of the final Sumatriptan drug product. niscpr.res.inniscpr.res.in By comparing the chromatographic profile of a Sumatriptan sample to that of the certified reference standard, analysts can confirm the presence and concentration of this impurity.
The use of this compound as a quality control marker ensures that the manufacturing process is consistent and that the final API meets the required purity specifications. Its presence can indicate specific conditions or reagents used during synthesis, making it a valuable marker for process monitoring and control.
Table 1: Analytical Applications of this compound Reference Standard
| Application | Description |
| Impurity Identification | Serves as a definitive marker to confirm the identity of a peak corresponding to this compound in a chromatogram of Sumatriptan. |
| Method Validation | Used to validate the specificity, linearity, accuracy, and precision of analytical methods for impurity profiling of Sumatriptan. |
| System Suitability Testing | Included in system suitability solutions to ensure the analytical system is performing adequately for the separation and detection of Sumatriptan and its related impurities. pharmacopeia.cn |
| Quantitative Analysis | Enables the accurate quantification of the this compound impurity in batches of Sumatriptan API to ensure compliance with regulatory limits. |
Integration into Impurity Specifications and Regulatory Compliance Frameworks
Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of impurities in pharmaceutical substances. This compound is recognized as a specified impurity in these frameworks.
The European Pharmacopoeia monograph for Sumatriptan Succinate (B1194679) lists "Impurity C" and sets a specific acceptance criterion. The limit for impurity C is defined as not more than 0.5 percent. This is determined by comparing the peak area of impurity C in the test sample to the peak area of the principal peak in a reference solution.
In the United States Pharmacopeia, this compound is referred to as "Sumatriptan Succinate Related Compound C". pharmacopeia.cn The USP monograph for Sumatriptan details the use of a reference standard for this compound in system suitability solutions. pharmacopeia.cn This ensures that the chromatographic system is capable of adequately separating this impurity from Sumatriptan, which is a prerequisite for accurate quantification. pharmacopeia.cn While a specific percentage limit for individual impurities is not always explicitly stated in the publicly available USP monograph abstracts, the requirement to use a reference standard for system suitability underscores its regulatory importance. Adherence to these pharmacopoeial limits is mandatory for pharmaceutical products to be marketed in their respective regions, making the control of this compound a critical aspect of regulatory compliance.
Table 2: Regulatory Status of this compound
| Pharmacopoeia | Designation | Role and Specification |
| European Pharmacopoeia (Ph. Eur.) | Impurity C | Specified impurity with a limit of not more than 0.5%. |
| United States Pharmacopeia (USP) | Sumatriptan Succinate Related Compound C | Utilized as a reference standard for system suitability testing to ensure proper analytical performance. pharmacopeia.cn |
Research on Impurity Control Strategies in Active Pharmaceutical Ingredient (API) Manufacturing
The formation of this compound is directly linked to the synthetic route employed for the manufacturing of Sumatriptan. It is a formaldehyde (B43269) adduct, meaning it is formed when formaldehyde or a formaldehyde equivalent reacts with the indole (B1671886) nitrogen of the Sumatriptan molecule or its precursors. One study on the synthesis of Sumatriptan base reported the formation of an unknown impurity when formaldehyde was used in the methylation step. derpharmachemica.com Research into the synthesis of this compound (Impurity C) has elucidated its formation pathway, which involves the reaction of a Sumatriptan precursor with formaldehyde followed by reduction. niscpr.res.in
Understanding this formation mechanism is key to developing effective control strategies. These strategies can be broadly categorized into process optimization and purification.
Process Optimization:
Control of Reagents: Minimizing the excess of formaldehyde or using alternative methylating agents can reduce the formation of the N-hydroxymethyl adduct.
Reaction Conditions: Optimizing parameters such as temperature, pH, and reaction time can influence the reaction kinetics and selectivity, thereby minimizing the formation of this impurity.
Order of Reagent Addition: The sequence in which reagents are added can also play a crucial role in preventing side reactions that lead to the formation of this compound.
Purification:
Crystallization: Developing robust crystallization processes is a common and effective method for removing impurities. The solubility characteristics of this compound relative to Sumatriptan can be exploited to achieve efficient separation.
Chromatography: In some cases, chromatographic techniques may be employed during the manufacturing process to remove impurities that are difficult to separate by crystallization.
Research focused on the synthesis and characterization of potential impurities like this compound provides the necessary knowledge for manufacturers to refine their processes and ensure the final API is of high purity. niscpr.res.in
Contribution to Understanding the Chemical Stability of Tryptamine-Based Pharmaceuticals
The presence of impurities can have a significant impact on the stability and shelf-life of a drug substance. While direct studies on the specific impact of this compound on the stability of tryptamine-based pharmaceuticals are not extensively documented, its chemical structure provides insights into potential degradation pathways.
The N-hydroxymethyl group is a reactive moiety. As a formaldehyde adduct, it can be potentially unstable under certain conditions (e.g., pH, temperature, light exposure) and may undergo further reactions. These could include:
Retro-reaction: The N-hydroxymethyl group could potentially revert to the parent indole and release formaldehyde, which could then react with other molecules.
Oxidation: The hydroxymethyl group could be susceptible to oxidation, leading to the formation of other degradation products.
Condensation Reactions: The presence of this reactive group could facilitate condensation reactions with other Sumatriptan molecules or excipients, leading to the formation of dimeric or other complex impurities.
By identifying and studying impurities like this compound, researchers gain a better understanding of the potential degradation pathways of the parent drug. This knowledge is invaluable for developing stable formulations and for defining appropriate storage conditions. The study of such impurities contributes to a broader understanding of the chemical stability of the tryptamine class of compounds, particularly those with an indole nitrogen that is susceptible to reactions with aldehydes or other electrophilic species. This understanding is crucial for ensuring the long-term quality, safety, and efficacy of these important therapeutic agents.
Emerging Research Frontiers and Future Perspectives on N Hydroxymethyl Sumatriptan
Advancements in Micro-scale Synthesis and Rapid Characterization Techniques
The ability to synthesize potential impurities like N-Hydroxymethyl Sumatriptan is crucial for developing analytical standards and conducting toxicological studies. niscpr.res.in Recent progress in chemical synthesis is trending towards micro-scale methodologies, which offer reduced solvent and reagent consumption, faster reaction times, and increased safety. While specific literature on the micro-scale synthesis of this compound is not prevalent, the principles of micro-scale organic synthesis are broadly applicable. These techniques would enable the efficient, high-yield production of this specific impurity for research purposes. niscpr.res.in
Once synthesized, rapid and accurate characterization is paramount. A suite of modern analytical techniques is employed for the structural confirmation and purity assessment of pharmaceutical impurities.
Key Characterization Techniques:
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is used to confirm the purity of synthesized this compound. niscpr.res.in Stability-indicating HPLC methods are specifically developed to separate the main active pharmaceutical ingredient (API) from all potential impurities and degradation products, ensuring that the analytical method is specific and reliable. registech.comjapsonline.com
Mass Spectrometry (MS): This technique is vital for determining the molecular weight of this compound, providing essential information for its identification. niscpr.res.in When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the tentative identification of degradation products based on molecular weight and fragmentation patterns. registech.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are instrumental in the definitive structural elucidation of impurities like this compound. niscpr.res.intandfonline.com For complex structures, two-dimensional NMR experiments can also be employed. tandfonline.com
These techniques, often used in combination, provide a comprehensive and rapid characterization of this compound, which is essential for its use as a reference standard in quality control processes. registech.com
Novel Analytical Technologies for Ultra-Trace Level Detection of Impurities
Regulatory bodies mandate the identification and characterization of any impurity present at a concentration of 0.10% or greater. nih.gov This necessitates the use of highly sensitive analytical technologies capable of detecting impurities at ultra-trace levels. The field of analytical chemistry has seen remarkable advancements, moving beyond conventional methods to more sophisticated and sensitive hyphenated techniques.
| Technique | Principle | Application in Impurity Detection | Sensitivity |
| UPLC-MS/MS | Combines the high separation efficiency of Ultra-Performance Liquid Chromatography with the high sensitivity and specificity of tandem Mass Spectrometry. neopharmlabs.com | Identification and quantification of known and unknown impurities at very low levels, providing structural information through fragmentation patterns. nih.govneopharmlabs.com | High (ng to pg range) |
| LC-Q-TOF-HRMS | Couples Liquid Chromatography with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry. biomedres.us | Provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown impurities. registech.combiomedres.us | Very High (sub-ppb range) |
| GC-MS | Gas Chromatography combined with Mass Spectrometry. nih.govbiomedres.us | Ideal for the detection and characterization of volatile and semi-volatile impurities. biomedres.us | High (pg to fg range) |
| ICP-MS | Inductively Coupled Plasma Mass Spectrometry. | Primarily used for detecting elemental impurities at ultra-trace concentrations (ppt range). pharmafocusasia.comapacsci.com | Extremely High (ppt range) |
This table provides an overview of advanced analytical techniques and their application in detecting pharmaceutical impurities.
These advanced methods are crucial for building a comprehensive impurity profile for Sumatriptan, ensuring that even minute quantities of this compound and other potential degradation products are detected and controlled. biomedres.us The integration of such technologies is essential for meeting stringent regulatory requirements and ensuring patient safety. apacsci.com
Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Synthesis Design
Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools in the pharmaceutical industry, offering powerful capabilities for predicting and managing impurities. zamann-pharma.com These computational approaches can analyze vast datasets of chemical reactions to identify patterns and predict potential outcomes, including the formation of by-products like this compound. nih.govnih.gov
AI/ML in Impurity Management:
Impurity Prediction: AI-powered tools can analyze the chemical structures of reactants, reagents, and reaction conditions to predict the likelihood of specific impurity formations. zamann-pharma.com By simulating reaction mechanisms, these models can identify potential pathways leading to the generation of this compound, allowing chemists to proactively address these risks. zamann-pharma.com
Synthesis Design and Optimization: Retrosynthesis, the process of designing a synthetic route, can be significantly enhanced by AI. nih.gov ML algorithms can suggest optimal synthetic pathways that minimize the formation of known impurities. For this compound, this could involve suggesting alternative reagents, solvents, or reaction conditions that disfavor its formation. zamann-pharma.com
Accelerated Drug Development: By predicting potential impurities early in the development process, AI and ML can reduce the time and cost associated with extensive experimental analysis and process optimization. nih.gov This data-driven approach helps in building quality into the manufacturing process from the outset.
| AI/ML Application | Description | Impact on this compound |
| Predictive Modeling | Utilizes algorithms to analyze reaction data and predict the formation of by-products. zamann-pharma.com | Proactively identifies conditions that favor the formation of this compound. |
| Retrosynthesis Planning | AI-driven platforms design efficient and clean synthetic routes for target molecules. nih.gov | Designs a synthesis pathway for Sumatriptan that minimizes the generation of Impurity C. |
| Process Optimization | ML models suggest modifications to manufacturing workflows to reduce impurity levels. zamann-pharma.com | Recommends alternative reagents or conditions to control the presence of this compound in the final product. |
This table summarizes the applications of AI and Machine Learning in the context of impurity prediction and synthesis design.
The integration of AI and ML into pharmaceutical development represents a paradigm shift, moving from a reactive to a predictive approach in managing impurities like this compound. researchgate.net
Broader Implications for Drug Degradation Science and Stability Indicating Methods in Pharmaceutical Development
The study of a specific impurity like this compound has broader implications that extend to the entire field of pharmaceutical development. It underscores the importance of understanding drug degradation pathways and developing robust analytical methods to ensure product quality over its shelf life.
Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, heat, oxidation, and light, are essential for identifying potential degradation products. nih.govjapsonline.comnih.gov The identification of this compound as a potential degradant of Sumatriptan informs the development of stability-indicating analytical methods. japsonline.compharmajournal.netresearchgate.net
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. japsonline.com It must also be able to separate and quantify the impurities and degradation products formed. registech.com The development and validation of such methods for Sumatriptan, capable of resolving it from this compound and other impurities, is a regulatory requirement and fundamental to:
Ensuring Product Quality: Routine quality control testing relies on these methods to confirm that each batch of the drug product meets the established purity specifications.
Establishing Shelf-Life: Stability studies performed using these methods provide the data needed to determine the appropriate shelf-life and storage conditions for the pharmaceutical product.
Advancing Formulation Development: Understanding how a drug degrades helps formulation scientists to develop more stable dosage forms, potentially by including antioxidants or altering the pH.
Therefore, the detailed investigation into the synthesis, characterization, and detection of this compound contributes significantly to the broader scientific knowledge of drug degradation and reinforces the principles of quality by design in pharmaceutical manufacturing.
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
